molecular formula C6H7NO2S3 B187637 Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate CAS No. 3354-38-9

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

Cat. No.: B187637
CAS No.: 3354-38-9
M. Wt: 221.3 g/mol
InChI Key: AJKJMMOOZCTJMG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is a chemical compound with the molecular formula C6H7NO2S3 and a molecular weight of 221.32 g/mol . This compound is known for its unique structure, which includes a dithiolethione moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with carbon disulfide and ammonia, followed by cyclization and subsequent reactions to introduce the amino and thioxo groups . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate involves multiple pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is unique due to its combination of a dithiolethione moiety with an amino and ethyl ester group. This structure provides it with distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-amino-5-sulfanylidenedithiole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S3/c1-2-9-5(8)3-4(7)11-12-6(3)10/h2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKJMMOOZCTJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SSC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187194
Record name Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3354-38-9
Record name Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000756437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8PWK68ZS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (ACDT) exert its neuroprotective effects?

A: ACDT, a dithiolethione compound, primarily demonstrates neuroprotection through its antioxidant properties. [, , , ] While the exact mechanism is still under investigation, research suggests ACDT achieves this by:

  • Activating the Nrf2 pathway: This pathway plays a crucial role in cellular defense against oxidative stress. ACDT activates Nrf2, leading to the increased production of the natural antioxidant glutathione and other phase-II detoxifying enzymes. [, ]
  • Counteracting lipid peroxidation: ACDT effectively reduces lipid peroxidation, a key feature of ferroptosis, a form of iron-dependent cell death. This action is believed to be linked to its ability to increase intracellular glutathione levels and potentially upregulate the xCT transporter. []
  • Modulating apoptotic pathways: Research suggests ACDT may influence apoptotic pathways by regulating proteins like Bax and Bcl-2, further contributing to its neuroprotective effects against manganese toxicity. []

Q2: What evidence supports ACDT's efficacy against iron overload-induced neurotoxicity?

A: Studies using human glioblastoma (U-87 MG) cells have shown that ACDT effectively protects against the toxic effects of iron overload. [, ] Specifically:

  • Increased cell viability: ACDT pre-treatment significantly improved cell viability in U-87 MG cells exposed to toxic levels of ferric ammonium citrate (FAC). []
  • Reduced oxidative stress: ACDT effectively counteracted the FAC-induced depletion of glutathione and the increase in reactive oxygen species (ROS) production, demonstrating its potent antioxidant capacity in this context. []

Q3: How does ACDT compare to other antioxidants in protecting against iron-induced damage?

A: In studies using U-87 MG cells, ACDT demonstrated superior neuroprotective effects compared to N-acetylcysteine (NAC), a well-known antioxidant. [] This suggests ACDT might offer a more robust defense against iron overload-induced neurotoxicity.

Q4: Is there evidence that ACDT protects against specific forms of cell death related to iron overload?

A: Yes, recent research indicates that ACDT acts as a ferroptosis inhibitor. [, ] It was shown to protect U-87 MG cells against ferroptosis induced by both erastin and RSL3, two known inducers of this cell death pathway. [] This protection is likely linked to ACDT's ability to increase intracellular glutathione and potentially upregulate the xCT transporter, both of which are crucial for mitigating ferroptosis. []

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